molecular formula C22H18O2 B3075161 Biphenyl-4-yl(p-methoxystyryl) ketone CAS No. 102692-38-6

Biphenyl-4-yl(p-methoxystyryl) ketone

Cat. No.: B3075161
CAS No.: 102692-38-6
M. Wt: 314.4 g/mol
InChI Key: MNESAXRIWTZNSF-CXUHLZMHSA-N
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Description

Biphenyl-4-yl(p-methoxystyryl) ketone is a substituted aromatic ketone featuring a biphenyl core linked to a p-methoxystyryl group via a ketone bridge. Its structure combines a rigid biphenyl system with a conjugated styryl moiety modified by a para-methoxy substituent. This configuration confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and pharmaceutical research.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-24-21-14-7-17(8-15-21)9-16-22(23)20-12-10-19(11-13-20)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNESAXRIWTZNSF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179834
Record name (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102692-38-6
Record name (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102692-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl(p-methoxystyryl) ketone typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C, to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(p-methoxystyryl) ketone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl moiety undergoes reactions with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted biphenyl derivatives.

Scientific Research Applications

Biphenyl-4-yl(p-methoxystyryl) ketone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(p-methoxystyryl) ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of biphenyl-substituted ketones. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Applications/Properties References
Biphenyl-4-yl(p-methoxystyryl) ketone C₂₂H₁₈O₂ (inferred) Biphenyl, p-methoxystyryl Not reported Photophysical studies, intermediates in organic synthesis
4-Acetylbiphenyl C₁₄H₁₂O Biphenyl, acetyl 120–122 Liquid crystal precursors, UV stabilizers
Biphenyl-4-yl chloromethyl ketone C₁₄H₁₁ClO Biphenyl, chloromethyl Not reported Alkylation reagent, bioactive intermediates
Styryl-P-phenylethyl ketone C₁₇H₁₆O Styryl, phenylethyl 53–54 Conjugated ketone for polymerization studies

Key Findings

In contrast, biphenyl-4-yl chloromethyl ketone () contains an electron-withdrawing chlorine atom, increasing electrophilicity and reactivity in nucleophilic substitutions .

Synthetic Utility :

  • Styryl ketones (e.g., styryl-P-phenylethyl ketone, ) are typically synthesized via Claisen-Schmidt condensation, suggesting a plausible route for the target compound .
  • The methoxy group in the target compound may necessitate protective group strategies during synthesis to avoid undesired side reactions.

Thermal and Physical Properties :

  • 4-Acetylbiphenyl () exhibits a well-defined melting point (120–122°C), while the target compound’s melting point remains uncharacterized. This difference likely stems from the methoxystyryl group’s bulkiness, which could disrupt crystallinity .

Applications :

  • 4-Acetylbiphenyl is used in liquid crystals and polymer additives due to its planar structure .
  • Chlorinated analogs (e.g., biphenyl-4-yl chloromethyl ketone) serve as alkylating agents in drug discovery .
  • The target compound’s extended conjugation may make it suitable for optoelectronic materials or as a fluorophore in photochemical studies .

Biological Activity

Biphenyl-4-yl(p-methoxystyryl) ketone, also known by its chemical structure C22H18O2, has garnered attention in recent years due to its potential biological activities. This compound is a member of the biphenyl family, which has been associated with various pharmacological properties, including anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a biphenyl core substituted with a methoxystyryl group and a ketone functional group. The molecular formula is C22H18O2, with a molecular weight of 342.38 g/mol. The compound's structure can be illustrated as follows:

Biphenyl 4 yl p methoxystyryl ketone\text{Biphenyl 4 yl p methoxystyryl ketone}

Anticancer Properties

Research has indicated that biphenyl derivatives exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that this compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may play a role in modulating inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to decreased proliferation rates in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Modulation of Inflammatory Pathways : The compound inhibits key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of treatment, highlighting the compound's potential as an anticancer agent .

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550
2030

Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested on LPS-stimulated RAW264.7 macrophages. The results showed a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting that this compound could be beneficial for managing inflammatory diseases .

Concentration (µM)TNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
0200150
10150100
2010050
305025

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Biphenyl-4-yl(p-methoxystyryl) ketone
Reactant of Route 2
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Biphenyl-4-yl(p-methoxystyryl) ketone

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